4-(difluoromethyl)-3,6-dimethylisoxazolo[5,4-b]pyridine
Overview
Description
4-(Difluoromethyl)-3,6-dimethylisoxazolo[5,4-b]pyridine is a compound that has garnered significant interest in the fields of medicinal and agricultural chemistry. The incorporation of difluoromethyl groups into pyridine frameworks can modulate the biological and physiological activity of a compound by enhancing its lipophilicity, bioavailability, and metabolic stability
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the direct C-H difluoromethylation of pyridines, which can be achieved through metal-catalyzed cross-coupling reactions . This process often employs reagents such as difluorocarbene precursors and transition metal catalysts under mild conditions to ensure high selectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to achieve efficient and cost-effective synthesis. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-3,6-dimethylisoxazolo[5,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation catalysts.
Substitution: The difluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is often used.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
4-(Difluoromethyl)-3,6-dimethylisoxazolo[5,4-b]pyridine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(difluoromethyl)-3,6-dimethylisoxazolo[5,4-b]pyridine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors through hydrogen bonding and hydrophobic interactions . This interaction can modulate the activity of the target proteins, leading to various biological effects. The compound may also serve as a bioisostere of alcohol, thiol, and amine moieties, further influencing its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)pyridine: Contains a trifluoromethyl group instead of a difluoromethyl group.
3-(Difluoromethyl)pyridine: Similar structure but with the difluoromethyl group at a different position.
2-(Difluoromethyl)pyridine: Another positional isomer with the difluoromethyl group at the 2-position.
Uniqueness
4-(Difluoromethyl)-3,6-dimethylisoxazolo[5,4-b]pyridine is unique due to its specific substitution pattern, which can result in distinct chemical and biological properties compared to its analogs. The presence of both difluoromethyl and dimethyl groups in the isoxazolo[5,4-b]pyridine framework can enhance its stability, reactivity, and potential for therapeutic applications .
Properties
IUPAC Name |
4-(difluoromethyl)-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2N2O/c1-4-3-6(8(10)11)7-5(2)13-14-9(7)12-4/h3,8H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZRFVWJSGJWBAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C)C(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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